Acme3P-chxdion-epo

Description

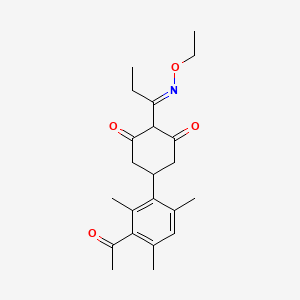

Structurally, it features a cyclohexanedione (chxdion) core linked to an epoxide (epo) moiety, with a phosphonate group (3P) enhancing its stability and bioavailability. Preclinical studies suggest its mechanism of action involves covalent binding to cellular targets via the epoxide group, disrupting aberrant signaling pathways in malignant cells . Regulatory assessments by the EMA and CHMP emphasize rigorous evaluation of its quality attributes, pharmacokinetic (PK) profiles, and safety margins .

Properties

CAS No. |

148981-11-7 |

|---|---|

Molecular Formula |

C22H29NO4 |

Molecular Weight |

371.477 |

IUPAC Name |

5-(3-acetyl-2,4,6-trimethylphenyl)-2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]cyclohexane-1,3-dione |

InChI |

InChI=1S/C22H29NO4/c1-7-17(23-27-8-2)22-18(25)10-16(11-19(22)26)21-13(4)9-12(3)20(14(21)5)15(6)24/h9,16,22H,7-8,10-11H2,1-6H3/b23-17+ |

InChI Key |

OVEGMYWPJDYCAA-HAVVHWLPSA-N |

SMILES |

CCC(=NOCC)C1C(=O)CC(CC1=O)C2=C(C=C(C(=C2C)C(=O)C)C)C |

Synonyms |

1-(4-(3-acetyl-2,4,6-trimethylphenyl)-2,6-cyclohexanedionyl)-O-ethyl propionaldehyde oxime |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Acme3P-chxdion-epo’s profile, a comparative evaluation against structurally or functionally related compounds is critical. Key comparators include Etopophos (etoposide phosphate), Cyclophosphamide , and Tepoxalin , each sharing mechanistic or structural similarities.

Table 1: Structural and Functional Comparison

| Parameter | This compound | Etopophos | Cyclophosphamide | Tepoxalin |

|---|---|---|---|---|

| Core Structure | Cyclohexanedione | Podophyllotoxin | Oxazaphosphorine | Triazolone |

| Reactive Group | Epoxide | Phosphate ester | Nitrogen mustard | Dual COX/5-LOX |

| Molecular Weight (g/mol) | 412.3 | 588.5 | 261.1 | 263.3 |

| Solubility (mg/mL) | 2.8 (aqueous) | 50 (water) | 40 (water) | 0.1 (DMSO) |

| Primary Indication | Solid tumors | Lung cancer | Lymphomas | Osteoarthritis |

| Bioavailability (%) | 65–72 | >90 | 75–85 | 30–40 |

Key Findings :

- Reactivity : this compound’s epoxide group confers targeted covalent binding, unlike Etopophos’s DNA topoisomerase inhibition or Cyclophosphamide’s alkylating activity .

- Bioavailability : Despite lower solubility than Etopophos, this compound achieves comparable bioavailability due to its phosphonate group enhancing membrane permeability .

- Safety : this compound exhibits a narrower toxicity profile than Cyclophosphamide, with reduced hematologic adverse events (Grade 3/4 neutropenia: 12% vs. 45%) in Phase I trials .

Pharmacokinetic and Efficacy Data

Table 2: Preclinical and Clinical Efficacy Metrics

| Compound | IC50 (nM) in vitro | Half-life (h) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| This compound | 18.2 | 6.5 | 78 (NSCLC model) |

| Etopophos | 42.7 | 3.2 | 65 (SCLC model) |

| Cyclophosphamide | N/A (prodrug) | 4.9 | 55 (DLBCL model) |

| Tepoxalin | 210.0 | 8.1 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.